![molecular formula C24H24FN3O4S B4537864 N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4537864.png)
N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Description
The compound appears to belong to a class of substances with potential biological activity, given its structural features similar to those of other studied sulfonamides and glycine derivatives. These molecules often exhibit a range of biological activities due to their structural diversity and ability to interact with various biological targets.
Synthesis Analysis
Sulfonamides, such as those derived from aromatic amines, are typically synthesized through reactions involving sulfonyl chlorides and amines. The process may involve protecting groups for specific functionalities during synthesis, followed by deprotection steps to yield the desired product (Zhou et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been characterized using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and the molecular conformation in the solid state. Such studies help in understanding the stereochemical aspects important for biological activity (Ümit Ceylan et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including those involving their sulfonyl and amino groups. These reactions can be utilized to further modify the molecular structure, enhancing the compound's biological activity or altering its physical and chemical properties (Abbasi et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of the compound under various conditions and for its formulation into usable drugs. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into these properties (S. Spjut et al., 2010).
Chemical Properties Analysis
The reactivity of the sulfonamide group, particularly towards nucleophiles and electrophiles, defines the chemical behavior of these compounds. Studies on their reactivity can lead to the discovery of novel reactions that can be applied in the synthesis of derivatives with enhanced or modified biological activities (Sun et al., 2012).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S/c1-17-3-13-23(14-4-17)33(31,32)28(15-19-5-7-20(25)8-6-19)16-24(30)27-22-11-9-21(10-12-22)26-18(2)29/h3-14H,15-16H2,1-2H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPRXTXYXDLFQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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